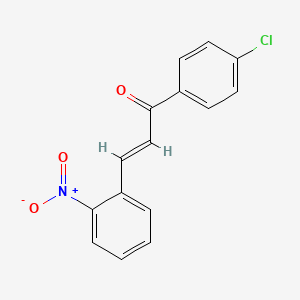![molecular formula C24H20N4O5S B3905875 N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B3905875.png)
N'-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide
描述
N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of functional groups, including a cyanobenzyl ether, a methoxyphenyl group, a nitrophenyl sulfanyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyanobenzyl ether: This can be achieved by reacting 2-cyanobenzyl chloride with a suitable phenol derivative under basic conditions.
Methoxylation: Introduction of the methoxy group on the phenyl ring can be done using methanol and a strong acid catalyst.
Sulfanylation: The nitrophenyl sulfanyl group can be introduced by reacting a nitrophenyl thiol with an appropriate electrophile.
Hydrazide formation: The final step involves the condensation of the intermediate with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyanobenzyl ether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfanyl and hydrazide groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
- N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(2,3-dichlorophenoxy)acetohydrazide]
- N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(2,3-dichlorophenoxy)acetohydrazide]
Uniqueness
N’-[(E)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is unique due to the presence of the cyanobenzyl ether and nitrophenyl sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
属性
IUPAC Name |
N-[(E)-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(4-nitrophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-32-23-12-17(6-11-22(23)33-15-19-5-3-2-4-18(19)13-25)14-26-27-24(29)16-34-21-9-7-20(8-10-21)28(30)31/h2-12,14H,15-16H2,1H3,(H,27,29)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOCXQDEGXENKM-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B3905792.png)


![4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate](/img/structure/B3905818.png)
![4-[(8-methyl-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]benzoic acid](/img/structure/B3905821.png)
![1,2-dihydro-5-acenaphthylenyl(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B3905835.png)
![2-({4-[(5-nitro-2-pyridinyl)oxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3905844.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-2-METHYLPHENOXY)ACETATE](/img/structure/B3905851.png)

![2-{[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B3905866.png)
![2-amino-5-(2,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3905870.png)
![2-cyano-N'-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B3905878.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B3905883.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B3905887.png)
